[1] The impact of the molecular weight on the electrochemical properties of poly(TEMPO methacrylate): [2] Surface modification using ATRP for grafting of stimuli-responsive polymer brushes:
[3] Biocompatible and redox-responsive poly(TEMPO methacrylate) hydrogels for controlled drug release: [4] Injectable hydrogels incorporating TEMPO for enhanced wound healing:
[5] Fundamentals of Controlled/Living Radical Polymerization (CLRP): DOI: 10.1002/anie.200803025: [6] Stimuli-responsive polymers for chemical sensing:
TEMPO methacrylate, chemically known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical that plays a significant role in controlled living radical polymerizations. This compound features a molecular formula of C13H22NO3 and a molecular weight of 240.32 g/mol. It is characterized by its ability to act as a radical initiator and stabilizer in polymerization processes, making it valuable in materials science and polymer chemistry .
As mentioned earlier, TEMPO methacrylate functions as a mediator in LRP. It reversibly interacts with propagating radicals in the polymerization process, allowing for controlled chain growth and termination. The nitroxide group of TEMPO acts as a radical trap, capturing the propagating radical and forming a dormant species []. This dormant species can then be reactivated by another propagating radical, leading to chain growth again. This cycle of reversible termination and activation allows for better control over the polymerization process [].
While detailed safety information might not be readily available, some general precautions are advisable when handling TEMPO methacrylate:
TEMPO methacrylate is primarily involved in various polymerization reactions:
TEMPO methacrylate can be synthesized through several methods:
TEMPO methacrylate has diverse applications:
Research on TEMPO methacrylate has focused on understanding its interactions within polymer matrices and its effects on electrochemical properties. Studies indicate that variations in molecular weight significantly influence the performance characteristics of poly(TEMPO methacrylate) in battery applications, demonstrating a relationship between structural properties and functional performance .
TEMPO methacrylate shares similarities with other nitroxide radicals and methacrylate derivatives. Here’s a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2,2,6,6-Tetramethylpiperidine N-oxyl | Stable radical used in various polymerizations | Specifically designed for living radical processes |
| Methyl Methacrylate | Common monomer for polymers | Lacks redox activity; not a radical stabilizer |
| Poly(TEMPO Methacrylate) | Electroactive polymer derived from TEMPO methacrylate | Exhibits enhanced electrochemical stability |
| 4-Hydroxy-TEMPO | Similar redox-active compound | Less effective as a polymerization mediator |
TEMPO methacrylate stands out due to its dual functionality as both a radical stabilizer and an initiator, making it particularly useful in controlled living radical polymerizations while also contributing to electrochemical applications.
Irritant